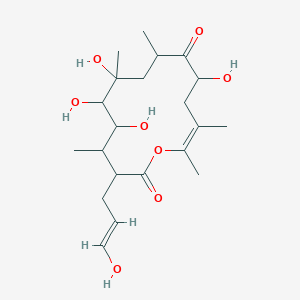
Paciforgine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paciforgine is a novel peptide that has garnered significant attention in the scientific community for its potential therapeutic applications. It has been synthesized using a unique method that involves solid-phase peptide synthesis. The peptide has been shown to have promising biochemical and physiological effects, making it a potential candidate for further research.
作用机制
The mechanism of action of paciforgine is not fully understood, but it is believed to act on specific receptors in the body. These receptors are involved in various physiological processes, such as pain perception and inflammation. This compound has been shown to modulate these receptors, leading to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models, making it a potential candidate for the treatment of chronic pain conditions. Studies have also shown that it promotes wound healing and enhances the immune response.
实验室实验的优点和局限性
One of the advantages of paciforgine for lab experiments is its ease of synthesis using solid-phase peptide synthesis. This allows for the production of large quantities of the peptide for use in experiments. However, one limitation is that its mechanism of action is not fully understood, making it challenging to design experiments to investigate its effects.
未来方向
There are several potential future directions for research on paciforgine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, studies could investigate its effects on other physiological processes, such as the cardiovascular system and the gastrointestinal tract. Finally, further research could focus on elucidating the mechanism of action of this compound, which would provide valuable insights into its potential therapeutic applications.
In conclusion, this compound is a promising peptide that has shown potential for various therapeutic applications. Its unique synthesis method and observed biochemical and physiological effects make it an exciting area of research. While there are still many unanswered questions regarding its mechanism of action, continued research could lead to the development of new treatments for a range of conditions.
合成方法
Paciforgine is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific sequence. The peptide is then cleaved from the solid support and purified to obtain the final product.
科学研究应用
Paciforgine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its effects on pain, inflammation, and wound healing. Studies have also explored its potential as a treatment for neurodegenerative diseases and cancer.
属性
| 136440-72-7 | |
分子式 |
C21H34O8 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
(13Z)-5,6,7,11-tetrahydroxy-3-[(E)-3-hydroxyprop-2-enyl]-4,7,9,13,14-pentamethyl-1-oxacyclotetradec-13-ene-2,10-dione |
InChI |
InChI=1S/C21H34O8/c1-11-9-16(23)17(24)12(2)10-21(5,28)19(26)18(25)13(3)15(7-6-8-22)20(27)29-14(11)4/h6,8,12-13,15-16,18-19,22-23,25-26,28H,7,9-10H2,1-5H3/b8-6+,14-11- |
InChI 键 |
XJGKKCBILDDTEC-SQKGQWCESA-N |
手性 SMILES |
CC1CC(C(C(C(C(C(=O)O/C(=C(\CC(C1=O)O)/C)/C)C/C=C/O)C)O)O)(C)O |
SMILES |
CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O |
规范 SMILES |
CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O |
同义词 |
paciforgine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


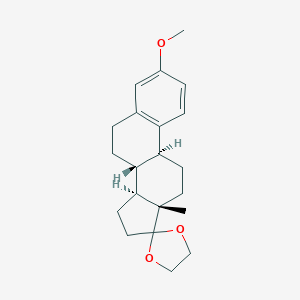
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)


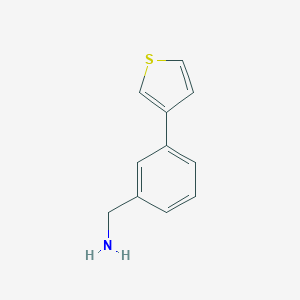
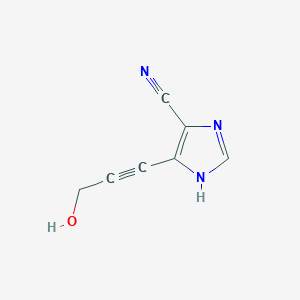
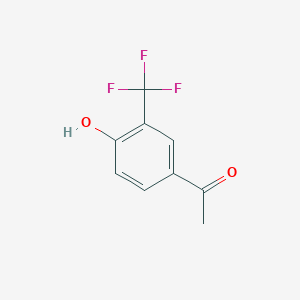
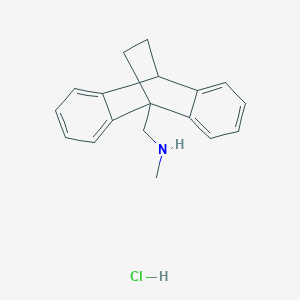
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)


![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

